![molecular formula C14H13ClN2O4S B15149771 N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13ClN2O4S. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Métodos De Preparación
The synthesis of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride under specific conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase, affecting cell growth and survival pathways .
Comparación Con Compuestos Similares
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other benzenesulfonamides, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfonamide group but differs in its thiazole ring structure.
2-Chloro-N-(4-hydroxyphenyl)acetamide: This compound has a similar acetamide group but lacks the sulfonamide functionality.
5-Chloro-2-hydroxyacetophenone: This compound is structurally related but contains a ketone group instead of an acetamide group.
Propiedades
Fórmula molecular |
C14H13ClN2O4S |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-[4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9(18)16-11-3-5-12(6-4-11)22(20,21)17-13-8-10(15)2-7-14(13)19/h2-8,17,19H,1H3,(H,16,18) |
Clave InChI |
WXRPMAYIUSHIPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


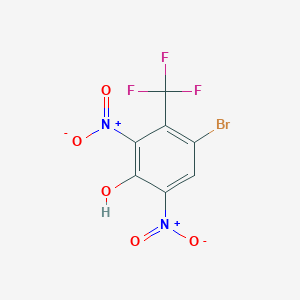
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
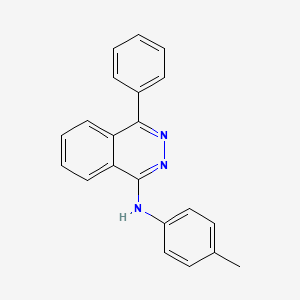
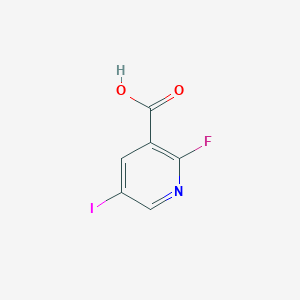
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
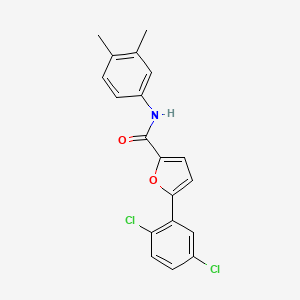
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
![1-(Furan-2-ylmethyl)-2,3-diphenyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B15149727.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
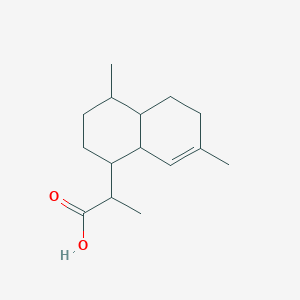
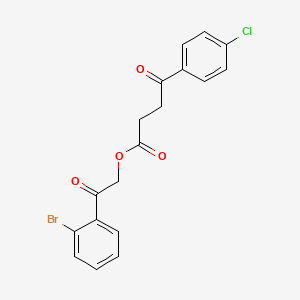
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
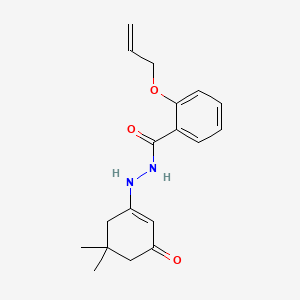
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15149779.png)
